N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride
Overview
Description
Potent, non-peptide KV1.3 channel antagonist that preferentially binds to the C-type inactivated state of the channel (IC50 ~ 200 nM) . Inhibits KV1.4 with an IC50 of ~ 300 nM. Selective over KV1.1, KV1.2, KV1.5, KV1.6, KV3.1-4, and KV4.2.
Scientific Research Applications
Green and Efficient Synthesis Methods : Research shows advancements in green and efficient synthesis methods. Abdelmohsen and El-Ossaily (2015) describe a green method for synthesizing related compounds using environmentally friendly procedures, highlighting the importance of sustainable approaches in chemical synthesis (Abdelmohsen & El-Ossaily, 2015).
Catalytic Applications : The compound finds use in catalysis. Utsunomiya and Hartwig (2003) report on the ruthenium-catalyzed hydroamination of vinylarenes, a process relevant to the synthesis of complex amines, including those related to N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride (Utsunomiya & Hartwig, 2003).
Antimicrobial and Antifungal Agents : Kumar et al. (2011) synthesized 2-chloroquinoline derivatives as antimycotic agents, demonstrating the potential of quinoline derivatives in developing new antimicrobial compounds (Kumar, Bawa, Drabu, & Panda, 2011).
Cytotoxic Activity for Cancer Treatment : Kadrić et al. (2014) explored the cytotoxic activity of related compounds, indicating the potential of such chemicals in cancer research and treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Development of New Medicinal Agents : Dola et al. (2016) synthesized novel 4-aminoquinoline derivatives for preclinical development against chloroquine-resistant malaria, showcasing the role of quinoline derivatives in addressing drug resistance in malaria treatment (Dola, Soni, Agarwal, Ahmad, Raju, Rashid, Wahajuddin, Srivastava, Haq, Dwivedi, Puri, & Katti, 2016).
Fluorescence Properties for Material Science Applications : The fluorescence properties of similar compounds have been investigated, which may have implications in material science and sensing technologies (Kadrić et al., 2014).
Corrosion Inhibition : Negm et al. (2012) investigated the use of similar compounds for corrosion inhibition, a crucial aspect in industrial applications (Negm, Badr, Aiad, Zaki, & Said, 2012).
Mechanism of Action
Target of Action
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, also known as CP 339818 hydrochloride, primarily targets the Kv1.3 and Kv1.4 channels . These channels are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in the brain and in effector memory T cells, while Kv1.4 is expressed in brain cells .
Mode of Action
This compound acts as a non-peptide and selective blocker of Kv1.3 and Kv1.4 channels . It preferentially binds to the C-type inactivated state of the Kv1.3 channel . It inhibits Kv1.4 with an IC50 of approximately 300 nM . It is a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .
Biochemical Pathways
The Kv1.3 and Kv1.4 channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The compound potently blocks the C-type inactivated conformation of Kv1.3 and suppresses T cell activation . It has shown suppression of T cell activation, making it valuable for immune system studies . It also inhibits thymidine incorporation, a marker of T cell activation .
Action Environment
It is known that the compound is stable at a storage temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
CP 339818 HYDROCHLORIDE interacts with Kv1.3 and Kv1.4, members of the Shaker family of voltage-gated potassium channels . These channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation .
Cellular Effects
CP 339818 HYDROCHLORIDE has shown suppression of T cell activation, contributing to multiple immune processes and disorders . It is valuable for immune system studies, where the absence of Kv1.4 makes it functionally selective for Kv1.3 .
Molecular Mechanism
CP 339818 HYDROCHLORIDE blocks both Kv1.3 and Kv1.4 in a use-dependent manner by preferentially blocking the C-type inactivated state of the channel . It has shown to be a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .
Properties
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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